![molecular formula C20H20N4O2S B2799336 N-(4-(2-((4-(dimethylamino)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 921539-82-4](/img/structure/B2799336.png)
N-(4-(2-((4-(dimethylamino)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
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Overview
Description
N-(4-(2-((4-(dimethylamino)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This molecule is commonly referred to as DTBZ, and it has been extensively studied for its ability to bind to vesicular monoamine transporter 2 (VMAT2) in the brain. In
Scientific Research Applications
Anticancer Activity
- Researchers have explored derivatives of N-(4-(2-((4-(dimethylamino)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide as potential inhibitors of cancer cell growth .
Antimicrobial Properties
- Investigating the compound’s effectiveness against specific pathogens could provide valuable insights for drug development .
Antihypertensive and Cardiovascular Applications
- Investigating the compound’s impact on blood pressure regulation and cardiovascular health could be beneficial .
Antiviral Activity
Mechanism of Action
Target of Action
The primary target of this compound is the Cyclooxygenase (COX) enzymes . These enzymes are responsible for the production of prostaglandins, which play a key role in inflammation and pain.
Mode of Action
The compound acts as an inhibitor of the COX enzymes . By binding to these enzymes, it prevents them from catalyzing the conversion of arachidonic acid to prostaglandins. This results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it disrupts the conversion of arachidonic acid to prostaglandins. This leads to a decrease in the levels of prostaglandins, which are involved in various physiological processes such as inflammation, pain, and fever.
Result of Action
The inhibition of COX enzymes by this compound leads to a reduction in the production of prostaglandins . This results in decreased inflammation and pain, providing potential therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
properties
IUPAC Name |
N-[4-[2-[4-(dimethylamino)anilino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-24(2)17-10-8-15(9-11-17)21-18(25)12-16-13-27-20(22-16)23-19(26)14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,21,25)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSQQIYWNUFWQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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